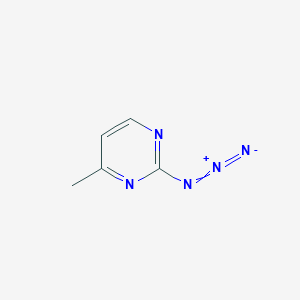

2-叠氮基-4-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

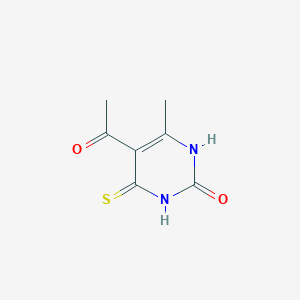

2-Azido-4-methylpyrimidine is a chemical compound that has been studied for its tautomeric equilibrium with two tetrazole forms . The ratio between these forms is determined by the polarity of the solvent . In a crystalline state, it has the structure of the 7-methyltetrazolo .

Synthesis Analysis

The synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction has been reported . This process involves the treatment of readily accessible 2′-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3) . The robustness of the approach was demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications .

Chemical Reactions Analysis

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation .

科学研究应用

互变异构平衡和结构分析

2-叠氮基-4-甲基嘧啶在四唑形式下表现出互变异构平衡,受溶剂极性的影响。这种平衡对于理解其在不同环境中的化学行为至关重要。在溶液中,叠氮基和四唑形式之间的平衡有所不同,而在结晶状态下,它主要以 7-甲基四唑并[1,5-a]嘧啶异构体形式存在。这种行为对于其在各种化学反应中的应用和在药物设计中的潜在用途至关重要 (Krivopoalov, Mamatyuk, & Mamaev, 1990)。

NMR 光谱和叠氮基-四唑平衡

在不同的溶剂中使用 NMR 光谱研究 2-叠氮基-4-甲基嘧啶可以深入了解叠氮基-四唑平衡。这种平衡导致四唑异构体和叠氮基异构体的形成,揭示了复杂的动力学,这可能有助于理解其在生物系统或药物设计中的行为 (Shestakova, Shenkarev, Deev, et al., 2013)。

合成和抗病毒活性

一项专注于合成 2-叠氮基-4-甲基嘧啶核苷及其对人类免疫缺陷病毒 (HIV) 活性的研究说明了其在抗病毒药物开发中的潜在应用。这些核苷与已知的抗病毒药物 AZT 密切相关,尽管没有显示出显着的抗 HIV 活性,但突出了结构修饰在药物开发中的重要性 (Warshaw & Watanabe, 1990)。

在化学合成中的作用

2-叠氮基-4-甲基嘧啶的化学行为对于合成其他化合物至关重要。它的反应性和结构特性对于合成用于制药和爆炸工业的衍生物至关重要。了解其工艺化学对于开发这些衍生物的经济高效的生产方法至关重要 (Patil, Jadhav, Radhakrishnan, & Soman, 2008)。

配位聚合物和磁性

使用 2-叠氮基-4-甲基嘧啶形成配位聚合物展示了其在材料科学中的应用。此类配合物可以具有独特的磁性,有助于开发具有潜在电子和其他领域应用的新材料 (Mautner, Gspan, Goher, & Abu-Youssef, 2005)。

叠氮基-四唑平衡和亲核反应

2-叠氮基-4-甲基嘧啶的叠氮基-四唑平衡在其与亲核试剂的反应中起着重要作用。这种平衡和随后的反应对于理解其在各种化学过程中的反应性至关重要,这可能有利于设计新化合物或药物 (Gorbunov, Novikova, Plekhanov, et al., 2013)。

安全和危害

未来方向

作用机制

Target of Action

It is known that pyrimidine-based compounds generally interact with various enzymes and receptors in the body

Mode of Action

It has been found that 2-azido-4-methylpyrimidine exists in solutions in tautomeric equilibrium with two tetrazole forms . The ratio between these forms is determined by the polarity of the solvent . This suggests that the compound may interact with its targets in different ways depending on the environment.

Biochemical Pathways

They are essential for the synthesis of DNA, RNA, and other key cellular components . Any alteration in pyrimidine metabolism can have significant downstream effects on cellular function and physiology .

Pharmacokinetics

It is known that the compound exists in a tautomeric equilibrium in solution, which could potentially influence its bioavailability .

Result of Action

Azido impurities in drug substances have been found to be mutagenic, meaning they can damage dna and increase the risk of cancer . This suggests that 2-Azido-4-methylpyrimidine could potentially have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the tautomeric equilibrium of 2-Azido-4-methylpyrimidine , potentially influencing its mode of action and pharmacokinetics. Furthermore, environmental factors can contribute to antimicrobial resistance, which could potentially be relevant if 2-Azido-4-methylpyrimidine or similar compounds are used as antimicrobial agents .

属性

IUPAC Name |

2-azido-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-4-2-3-7-5(8-4)9-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKJYQABXCUVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903315.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)

![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2903320.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2903321.png)

![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2903326.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)pyridine](/img/structure/B2903333.png)

![N-benzyl-N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2903335.png)